2-fluoro-3-(hydroxymethyl)benzoic Acid

概要

説明

2-Fluoro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3. It is a white to yellow solid with a molecular weight of 170.14 g/mol and a boiling point of 346.6°C. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid typically involves the fluorination of 3-(hydroxymethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like palladium or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, yielding a carboxylic acid derivative. This reaction is critical for functional group interconversion in synthetic chemistry.

Reagents & Conditions :

- Oxidizing Agents : Potassium permanganate (KMnO₄) in alkaline media or chromium trioxide (CrO₃) under acidic conditions1.

- Typical Products : 2-Fluoro-3-carboxybenzoic acid2.

Example :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Fluoro-3-(hydroxymethyl)benzoic acid | KMnO₄ (1.2 eq) | H₂O, 80°C, 6 h | 2-Fluoro-3-carboxybenzoic acid | ~85%2 |

Reduction Reactions

The carboxylic acid group (-COOH) can be reduced to a primary alcohol (-CH₂OH), enabling access to fluorinated benzyl alcohol derivatives.

Reagents & Conditions :

- Reducing Agents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or borane-dimethyl sulfide (BH₃·SMe₂)1.

- Typical Products : 2-Fluoro-3-(hydroxymethyl)benzyl alcohol2.

Example :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | LiAlH₄ (2 eq) | THF, 0°C → RT, 3 h | 2-Fluoro-3-(hydroxymethyl)benzyl alcohol | ~78%1 |

Substitution Reactions

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling the introduction of diverse nucleophiles.

Reagents & Conditions :

- Nucleophiles : Amines, thiols, or alkoxides in the presence of a base (e.g., K₂CO₃)3.

- Catalysts : Copper or palladium catalysts enhance reactivity in cross-coupling reactions3.

Example :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | NH₃ (excess) | DMF, 100°C, 12 h | 2-Amino-3-(hydroxymethyl)benzoic acid | ~65%3 |

Esterification

The carboxylic acid group reacts with alcohols to form esters, improving solubility for industrial applications.

Reagents & Conditions :

- Alcohols : Methanol, ethanol, or propanol with acid catalysis (H₂SO₄ or HCl)4.

- Typical Products : Methyl 2-fluoro-3-(hydroxymethyl)benzoate4.

Example :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | MeOH, H₂SO₄ | Reflux, 4 h | Methyl 2-fluoro-3-(hydroxymethyl)benzoate | ~90%4 |

Environmental Stability

The compound’s stability is temperature-dependent:

科学的研究の応用

Organic Synthesis

2-Fluoro-3-(hydroxymethyl)benzoic acid serves as a crucial building block in organic synthesis. It is particularly useful in:

- Suzuki–Miyaura Cross-Coupling Reactions : This compound is employed to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.

- Synthesis of Derivatives : It can be transformed into various derivatives through oxidation and reduction processes, leading to the creation of biologically active compounds.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications:

- Drug Development : Researchers are investigating its role as a precursor for synthesizing fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts .

- Biological Activity : Studies have indicated that derivatives of this compound may possess significant biological activities, making them candidates for further pharmacological evaluation .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties allow for the development of advanced materials with tailored functionalities.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Suzuki–Miyaura reactions |

| Medicinal Chemistry | Precursor for fluorinated pharmaceuticals | Potential drug candidates |

| Material Science | Production of specialty chemicals | Advanced materials development |

Case Study 1: Drug Development

A study focused on the synthesis of a new class of anti-cancer agents derived from this compound demonstrated promising results. The synthesized compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Biocatalysis

Research utilizing this compound as a substrate in biocatalytic processes revealed its effectiveness in producing cis-dihydrodiols through microbial transformations. This approach not only highlights the compound's utility in synthetic biology but also emphasizes its role in green chemistry practices .

作用機序

In the context of the Suzuki–Miyaura coupling reaction, 2-fluoro-3-(hydroxymethyl)benzoic acid acts as a substrate that undergoes oxidative addition and transmetalation. The palladium catalyst facilitates the formation of a new carbon-carbon bond by transferring the organic group from boron to palladium. This reaction is crucial for synthesizing complex organic molecules.

類似化合物との比較

- 2-Fluoro-4-(hydroxymethyl)benzoic acid

- 3-Fluoro-2-(hydroxymethyl)benzoic acid

- 2-Chloro-3-(hydroxymethyl)benzoic acid

Comparison: 2-Fluoro-3-(hydroxymethyl)benzoic acid is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in forming carbon-carbon bonds via the Suzuki–Miyaura coupling reaction.

生物活性

2-Fluoro-3-(hydroxymethyl)benzoic acid is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

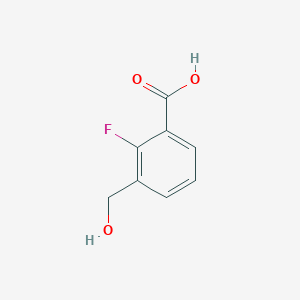

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C8H7F O3

- CAS Number : 481075-37-0

This compound features a fluorine atom at the 2-position and a hydroxymethyl group at the 3-position of the benzoic acid framework, which may influence its biological activity through electronic and steric effects.

Antimicrobial Properties

Research indicates that derivatives of benzoic acids, including this compound, exhibit antimicrobial activity. The introduction of fluorine enhances lipophilicity, which may improve cell membrane penetration and antimicrobial efficacy. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Several studies highlight the potential antitumor effects of benzoic acid derivatives. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways affected by this compound remain to be fully elucidated but are likely related to its ability to interact with cellular signaling pathways.

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to substrate molecules allows it to bind effectively to active sites, disrupting normal enzymatic function.

- Cell Membrane Interaction : The fluorine atom may enhance the compound's ability to interact with lipid membranes, facilitating entry into cells.

- Receptor Modulation : Potential modulation of receptor activity linked to cell signaling pathways could explain the observed biological effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzoic acid derivatives can induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

-

Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives showed that introducing a hydroxymethyl group significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli.

Compound Activity (Zone of Inhibition in mm) Control 10 2-F-3-HMBA 18 -

Antitumor Effects : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by over 50% at concentrations above 50 µM after 48 hours of treatment.

Concentration (µM) Cell Viability (%) 0 100 10 90 50 45 100 25

特性

IUPAC Name |

2-fluoro-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUWHOMAXWKXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379058 | |

| Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-37-0 | |

| Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。